Methyl 4-formylbiphenyl-2-carboxylate
Description
Methyl 4-formylbiphenyl-2-carboxylate is a substituted biphenyl ester characterized by a formyl (-CHO) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the biphenyl scaffold. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, liquid crystals, and advanced polymeric materials. Its bifunctional structure (aldehyde and ester groups) enables versatile reactivity, such as participation in condensation reactions or nucleophilic additions.
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 5-formyl-2-phenylbenzoate |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
LZQOKUFSIJKETR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-2-phenylbenzoate can be synthesized through several methods One common approach involves the formylation of methyl 2-phenylbenzoate using a Vilsmeier-Haack reaction
Another method involves the Friedel-Crafts acylation of methyl 2-phenylbenzoate with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also introduces the formyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of methyl 5-formyl-2-phenylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 5-carboxy-2-phenylbenzoate.
Reduction: Methyl 5-hydroxymethyl-2-phenylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-formyl-2-phenylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-formyl-2-phenylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-formylbiphenyl-2-carboxylate with structurally analogous methyl esters and aromatic aldehydes, focusing on molecular properties, reactivity, and applications. Key data are summarized in Table 1 .
Methyl 4-Bromothiophene-2-Carboxylate
- Structure : Contains a thiophene ring substituted with a bromine atom at the 4-position and a methyl ester at the 2-position (C₆H₅BrO₂S; MW = 221.07) .
- Reactivity : The bromine substituent facilitates nucleophilic aromatic substitution (SNAr), whereas the ester group is hydrolytically stable under mild conditions.
- Applications : Primarily used as an intermediate in pharmaceutical synthesis (e.g., antiviral agents).
- Key Difference : Unlike this compound, this compound lacks an aldehyde group, limiting its utility in condensation reactions.
Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene methyl ester with a fused tricyclic framework (C₂₁H₃₂O₂; MW = 316.48) .

- Reactivity : The ester group is less reactive due to steric hindrance from the bulky terpene backbone.
- Applications : Used in resin chemistry and as a natural product derivative.
- Key Difference : The absence of aromaticity and aldehyde functionality distinguishes it from the target compound, reducing its suitability for conjugation reactions.
Methyl Salicylate
- Structure : A simple aromatic ester with a hydroxyl group at the 2-position (C₈H₈O₃; MW = 152.15) .

- Reactivity : The hydroxyl group participates in hydrogen bonding, enhancing solubility in polar solvents.
- Applications : Widely used in fragrances, cosmetics, and as a counterirritant in topical analgesics.
- Key Difference : Lacks the aldehyde and biphenyl moieties, making it unsuitable for cross-coupling or aldehyde-mediated reactions.
Torulosic Acid Methyl Ester
- Structure : A labdane diterpene methyl ester with a conjugated diene system (C₂₁H₃₂O₃; MW = 332.48) .
- Reactivity : The conjugated diene enhances susceptibility to Diels-Alder reactions.
- Applications : Studied for anti-inflammatory and antimicrobial properties.
- Key Difference: The non-aromatic structure and absence of a formyl group limit its use in aromatic chemistry.
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₂O₃ | 240.26 | Aldehyde, methyl ester | Aldol condensation, cross-coupling | Pharmaceuticals, materials science |
| Methyl 4-bromothiophene-2-carboxylate | C₆H₅BrO₂S | 221.07 | Bromine, methyl ester | SNAr, ester hydrolysis | Antiviral intermediates |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Terpene, methyl ester | Esterification, cyclization | Resins, natural product derivatives |
| Methyl salicylate | C₈H₈O₃ | 152.15 | Hydroxyl, methyl ester | Ester hydrolysis, H-bonding | Fragrances, topical analgesics |
| Torulosic acid methyl ester | C₂₁H₃₂O₃ | 332.48 | Diene, methyl ester | Diels-Alder, oxidation | Anti-inflammatory agents |
Research Findings and Functional Insights
- Thermal Stability : Biphenyl esters generally exhibit higher thermal stability (>200°C) compared to terpene-based esters (e.g., sandaracopimaric acid methyl ester decomposes at ~150°C) .

- Solubility: The biphenyl scaffold enhances solubility in non-polar solvents (e.g., toluene, ethers) relative to polar methyl salicylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



